CaCCinh-A01 is a synthetic small molecule identified as a potent and selective inhibitor of TMEM16A, a protein that functions as a CaCC []. This compound is classified as an arylaminothiophene [] and serves as a valuable research tool for investigating the physiological and pathological roles of CaCCs, particularly TMEM16A. Notably, CaCCinh-A01 does not interfere with calcium signaling [], allowing researchers to specifically target CaCC activity without disrupting upstream calcium signaling events.
CaCCinh-A01, also known by its chemical name 4-phenylthiophene-3-carboxylic acid, is a potent inhibitor of calcium-activated chloride channels, specifically targeting the TMEM16A channel. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases associated with dysregulated chloride ion transport, including pulmonary diseases, hypertension, and certain types of cancer. CaCCinh-A01 is classified as a non-selective inhibitor of calcium-activated chloride channels, which play crucial roles in numerous physiological processes.
CaCCinh-A01 is sourced primarily from chemical suppliers specializing in research reagents, such as MedKoo Biosciences and Tocris Bioscience. It is classified under the category of small molecule inhibitors and is cataloged with the CAS number 407587-33-1. The compound's mechanism of action involves blocking ATP-stimulated chloride conductance in various cell types, including human salivary glands and bronchial epithelial cells .
The synthesis of CaCCinh-A01 typically involves multi-step organic reactions that focus on constructing the thiophene ring and introducing the carboxylic acid functional group. While specific synthetic pathways can vary, a common approach includes:
Technical details regarding reaction conditions (e.g., temperature, solvents) are essential for optimizing yield and purity but are often proprietary or detailed in specific synthesis publications.
The molecular structure of CaCCinh-A01 features a thiophene ring substituted with a phenyl group and a carboxylic acid functional group. The structural formula can be represented as follows:
Key structural data include:
The binding interactions with TMEM16A involve critical residues that facilitate effective inhibition, with computational studies suggesting that specific oxygen atoms in the carboxyl and amide groups play significant roles in binding affinity .
CaCCinh-A01 primarily functions through its interaction with calcium-activated chloride channels. The compound inhibits chloride ion flow by binding to the TMEM16A channel, leading to a blockade of ion conductance. Key technical aspects include:
Experimental validation through site-directed mutagenesis has confirmed the importance of specific amino acid residues in the binding process.
The mechanism by which CaCCinh-A01 inhibits TMEM16A involves several steps:
These insights are critical for understanding how CaCCinh-A01 can be utilized in therapeutic contexts.
Relevant data from pharmacokinetic studies indicate favorable absorption characteristics, making it a candidate for further drug development .
CaCCinh-A01 has several potential applications in scientific research and medicine:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3